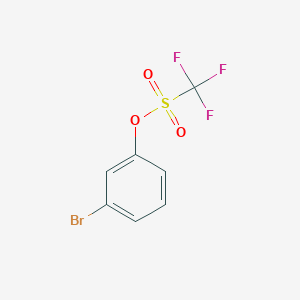

3-Bromophenyl trifluoromethanesulfonate

Description

BenchChem offers high-quality 3-Bromophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCGWAAVEIMOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 3-Bromophenyl Triflate as a Pivotal Intermediate in Orthogonal Cross-Coupling

[1]

Executive Summary

In the architecture of complex organic molecules—particularly within drug discovery and materials science—3-Bromophenyl trifluoromethanesulfonate (3-Bromophenyl triflate) serves as a high-value "pivot" scaffold. Its utility is defined by the coexistence of two electrophilic sites: the aryl bromide (C–Br) and the aryl triflate (C–OTf).

While both are competent leaving groups in Palladium-catalyzed cross-coupling, their subtle electronic and steric differences allow for orthogonal functionalization . By tuning catalyst-ligand systems, researchers can selectively actuate one site while leaving the other intact, enabling the programmable assembly of asymmetric biaryls and heterocycles. This guide provides a definitive technical profile, synthesis protocols, and chemoselective strategies for this critical intermediate.

Chemical Identity and Physical Properties[2][3]

3-Bromophenyl triflate is the trifluoromethanesulfonic ester of 3-bromophenol. It is characterized by the presence of a strongly electron-withdrawing triflate group meta to a bromine atom.

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 3-Bromophenyl trifluoromethanesulfonate | |

| CAS Number | 66107-31-1 | |

| Molecular Formula | ||

| Molecular Weight | 305.07 g/mol | |

| Physical State | Colorless to pale yellow liquid | May solidify at low temps; generally an oil at RT. |

| Boiling Point | ~110–115 °C at 1.5 mmHg | High vacuum required for distillation. |

| Density | ~1.70 g/mL | Estimated based on analogues. |

| Solubility | Soluble in | Hydrolyzes in water/aqueous base. |

| Stability | Moisture sensitive | Store under inert atmosphere ( |

Synthesis Protocol: Self-Validating Methodology

The most robust synthesis involves the esterification of 3-bromophenol using triflic anhydride (

Reagents

-

Substrate: 3-Bromophenol (1.0 equiv)

-

Reagent: Trifluoromethanesulfonic anhydride (

, 1.1–1.2 equiv) -

Base: Pyridine (2.0 equiv) or Triethylamine (

) -

Solvent: Anhydrous Dichloromethane (

)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Solvation: Dissolve 3-bromophenol in anhydrous

(0.2 M concentration) and cool to 0 °C (ice/water bath). -

Base Addition: Add Pyridine (2.0 equiv) slowly. The solution may darken slightly.

-

Activation: Add

dropwise over 20–30 minutes.-

Critical Control Point: Maintain internal temperature < 5 °C. The reaction is highly exothermic.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot (

) should disappear, replaced by the less polar triflate (

-

-

Quench & Workup:

-

Quench with ice-cold water.

-

Wash organic layer sequentially with:

-

1M HCl (to remove pyridine).

-

Saturated

(to neutralize acid). -

Brine.

-

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (

Visualizing the Synthesis Workflow

Caption: Figure 1. Standard synthetic workflow for converting 3-bromophenol to 3-bromophenyl triflate via triflic anhydride activation.

Chemoselectivity: The Strategic Advantage

The defining feature of 3-bromophenyl triflate is its chemoselective orthogonality . Both the bromide and triflate are excellent leaving groups for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). However, their reactivity rates differ based on the catalyst system.

The Reactivity Hierarchy

In general oxidative addition with

However, this order is ligand-dependent :

-

Standard Conditions (

): The oxidative addition to C–Br is typically faster than to C–OTf. This allows for selective coupling at the bromine position first. -

Triflate-Selective Conditions: Using specific Lewis acids (e.g., LiCl) or bulky electron-rich phosphines can sometimes invert this selectivity or allow the triflate to react while preserving a chloride (though Br vs OTf inversion is challenging and often requires precise ligand selection).

-

Sequential Coupling: The most common strategy is to couple the Bromide first, isolate the intermediate, and then couple the Triflate in a second step (or one-pot sequential).

Strategic Workflow: Sequential Functionalization

-

Step 1: Chemoselective Suzuki coupling at C–Br using

(low temp or mild base). -

Step 2: Subsequent coupling at C–OTf using a more active catalyst (e.g.,

or Buchwald precatalysts) and higher temperatures.

Visualizing the Selectivity Pathway

Caption: Figure 2. Divergent synthesis pathways. Route A is the standard kinetic preference, preserving the triflate for secondary functionalization.

Handling, Safety, and Stability

Safety Hazards

-

Corrosivity: Triflate precursors (

) and the product can be corrosive and irritating to skin, eyes, and the respiratory tract. -

Decomposition: In a fire, 3-bromophenyl triflate releases toxic Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

Storage & Stability

-

Hydrolysis: Aryl triflates are sensitive to nucleophilic attack by water/hydroxide, regenerating the phenol.

-

Protocol: Store in a tightly sealed vial under Argon at 4°C .

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during long-term storage or reaction setups unless the reaction is fast. Preferred solvents: Toluene, DMF, Dioxane, THF.

References

-

ChemicalBook. (2024). 3-Bromophenyl trifluoromethanesulfonate Properties and Suppliers. Link

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: Aryl Triflates and Derivatives. Link

-

National Institutes of Health (NIH). (2018). Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates. PubMed Central. Link

-

Organic Syntheses. (1940). Preparation of o-Bromophenol (Analogous Phenol Precursor). Org. Synth. 1940, 20, 16. Link

-

American Chemical Society (ACS). (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates. ACS Catalysis.[4][5] Link

Sources

- 1. Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 3. (3-BROMOPHENYL)TRIPHENYLLEAD AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

The Janus Electrophile: A Technical Guide to 3-Bromophenyl Triflate in Sequential Cross-Coupling

Topic: Reactivity profile of 3-bromophenyl triflate in organic synthesis Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Bromophenyl triflate represents a cornerstone "Janus" electrophile in modern organic synthesis—a molecule with two distinct reactive faces allowing for controlled, sequential functionalization. Its structural utility lies in the meta-relationship between the trifluoromethanesulfonate (triflate, -OTf) and bromide (-Br) groups. This geometry is critical in medicinal chemistry for accessing meta-substituted biaryls, a motif often employed to improve metabolic stability and solubility compared to their para-counterparts.

This guide analyzes the divergent reactivity profiles of the C–OTf and C–Br bonds, providing a mechanistic rationale for chemoselectivity ("The Suzuki-Miyaura Anomaly") and actionable protocols for sequential cross-coupling workflows.

The Chemoselectivity Paradox: Mechanism & Ligand Control

The utility of 3-bromophenyl triflate rests on the ability to differentiate between two electrophilic sites. While standard oxidative addition rates generally follow the bond dissociation energy trend (

The Mechanistic Divergence

The selectivity is not governed solely by bond strength but by the mechanism of oxidative addition to the Palladium(0) center:

-

C–Br Oxidative Addition: typically proceeds via a 3-centered concerted mechanism . This pathway is sensitive to steric bulk and requires the metal to approach the C–Br bond closely.

-

C–OTf Oxidative Addition: often proceeds via a nucleophilic displacement (

-like) mechanism , particularly with electron-rich catalytic species. This pathway is driven by the cationic character of the Pd center and the lability of the triflate anion.

By manipulating the ligand environment, researchers can "switch" the site of initial attack.[1]

Visualization: The Selectivity Switch

The following diagram illustrates the ligand-dependent divergence in oxidative addition.

Caption: Mechanistic divergence driven by ligand architecture. Electron-rich phosphines favor ionic displacement (C-OTf), while bulky ligands favor concerted insertion (C-Br).

Synthesis & Stability Profile

Before attempting coupling, the quality of the starting material is paramount. 3-Bromophenyl triflate is synthesized from 3-bromophenol. While commercially available, in-house preparation is often required for freshness, as triflates can hydrolyze over time.

Reactivity Data Table: Synthesis Parameters

| Parameter | Specification | Causality / Note |

| Reagent | Triflic Anhydride ( | Preferred over PhNTf2 for cost and atom economy in simple phenols. |

| Base | Pyridine or | Pyridine is standard; acts as both solvent/co-solvent and acid scavenger. |

| Temperature | Critical: Exothermic reaction. Higher temps cause formation of sulfone byproducts. | |

| Quench | Neutralizes triflic acid generated. | |

| Stability | Moisture Sensitive | Store under Argon at |

Synthesis Workflow

Caption: Step-wise synthesis of 3-bromophenyl triflate. Temperature control at Step 4 is the critical quality attribute.

Experimental Protocols

Protocol A: Preparation of 3-Bromophenyl Triflate

Objective: Isolate high-purity electrophile free of phenol contaminants.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 3-bromophenol (17.3 g, 100 mmol) in anhydrous DCM (100 mL). Add pyridine (16 mL, 200 mmol).

-

Cooling: Submerge the flask in an ice/water bath (

) and stir for 15 minutes. -

Addition: Add trifluoromethanesulfonic anhydride (

) (18.5 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Fuming reagent. Evolution of white fumes (triflic acid salts) will occur. -

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (10% EtOAc/Hexanes). The phenol spot (

) should disappear; triflate product is less polar ( -

Workup: Quench with saturated

(100 mL). Separate layers. Wash organic layer with water (2 x 50 mL) and brine (50 mL). -

Purification (The "Self-Validating" Step): Dry over

and concentrate.-

Flash Chromatography: Use a short plug of silica gel. Crucial: Pre-treat the silica slurry with 1% Triethylamine (

) in hexanes. This neutralizes the silica's acidity, preventing hydrolysis of the triflate during purification. -

Yield: Expect 90-95% as a colorless oil.

-

Protocol B: Site-Selective Suzuki Coupling (C–OTf Activation)

Objective: Couple a boronic acid at the triflate position, leaving the bromide intact.

System:

-

Reagents: In a glovebox or under Argon, combine 3-bromophenyl triflate (1.0 eq), Arylboronic acid (1.1 eq),

(3-5 mol%), and anhydrous -

Solvent: Add degassed Toluene (0.2 M concentration). Note: Avoid polar solvents like DMF if high selectivity is required, as they can accelerate C-Br insertion.

-

Conditions: Heat to

for 4-6 hours. -

Validation: Analyze crude aliquot by GC-MS or

-NMR.-

Success Criteria: Disappearance of the triflate signal (approx -74 ppm) and retention of the Ar-Br motif (mass spectrum showing characteristic Br isotope pattern).

-

Sequential Functionalization Strategies

The power of this molecule is realized in sequential operations. The following table outlines the decision matrix for sequential coupling.

| Step 1 Target | Catalyst System | Mechanism | Outcome | Step 2 Capability |

| C–OTf (Standard) | Nucleophilic Displacement | 3-Bromo-biaryl | Standard Suzuki/Buchwald at C-Br | |

| C–Br (Inverted) | Concerted Insertion | 3-Triflyloxy-biaryl | Suzuki/Heck at C-OTf | |

| Simultaneous | Mixed | Terphenyls | N/A (Complete conversion) |

Troubleshooting Common Issues

-

Problem: "Scrambling" or lack of selectivity.

-

Problem: Hydrolysis of Triflate.

-

Problem: Homocoupling of Boronic Acid.

References

-

Mechanistic Divergence in Pd-Catalyzed Couplings

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Context: Establishes the fundamental differences in oxidative addition r

-

The Suzuki-Miyaura Anomaly (Selectivity Studies)

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Context: While focused on chlorides, Fu's work defines the ligand parameters (sterics/electronics)

-

Synthesis of Aryl Triflates

- Frantz, D. E., et al. (2000).

- Context: Standard protocols for phenol-to-trifl

-

Recent Advances in Bromide-Selective Coupling

- Gao, Y., et al. (2025). Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. Organic & Biomolecular Chemistry.

- Context: Describes the use of non-phosphine ligands to achieve the "inverted" selectivity (Br > OTf).

-

General Review of Sequential Couplings

- Langer, P. (2010). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles.

- Context: Comprehensive review of site-selectivity rules.

Sources

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. par.nsf.gov [par.nsf.gov]

Stability of 3-bromophenyl triflate under ambient conditions

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromophenyl Triflate

Executive Summary

3-Bromophenyl trifluoromethanesulfonate (3-Bromophenyl triflate) is a critical electrophile in organometallic chemistry, serving as a versatile linchpin for cross-coupling reactions. Unlike its halide counterparts, the triflate group (

This guide provides a rigorous analysis of its stability profile under ambient and reaction conditions. While often perceived as highly labile, 3-bromophenyl triflate demonstrates robust stability when handled under specific protocols. This document outlines the mechanistic causality of its degradation, storage requirements, and self-validating handling procedures for high-fidelity applications in drug discovery and material science.

Part 1: Physicochemical Profile & Identification

| Parameter | Specification |

| IUPAC Name | 3-Bromophenyl trifluoromethanesulfonate |

| CAS Number | 66107-31-1 |

| Molecular Formula | |

| Molecular Weight | 305.07 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point | ~110–115°C at 1.5 mmHg (Predicted/Analogous) |

| Density | |

| Solubility | Miscible in |

| Hammett Constant ( | High electron-withdrawing character due to |

Part 2: Stability Analysis

The stability of 3-bromophenyl triflate is dictated by the electrophilicity of the sulfur atom and the lability of the

Hydrolytic Stability (Moisture Sensitivity)

Contrary to the fuming instability of triflic anhydride (

-

Mechanism: Hydrolysis occurs via nucleophilic attack at the sulfur atom (S-O bond cleavage), releasing 3-bromophenol and triflic acid.

-

pH Dependence:

-

Acidic/Neutral (pH < 7): Highly stable. Can withstand aqueous workups (e.g., 1M HCl washes) with negligible degradation (<1% over 1 hour).

-

Basic (pH > 10): Rapid decomposition. Hydroxide ions (

) act as hard nucleophiles, attacking the sulfonyl center. -

Implication: Avoid storage with amine bases or unbuffered aqueous basic solutions.

-

Thermal Stability

-

Neat Stability: Stable at room temperature (25°C) for weeks if anhydrous.

-

Distillation: Can be purified via vacuum distillation. However, prolonged heating >120°C at atmospheric pressure may induce S-O bond homolysis or rearrangement.

-

Reaction Conditions: Compatible with microwave heating (up to 150°C) for short durations (10–30 min) in cross-coupling reactions.

Chemoselectivity & Orthogonal Reactivity

In the presence of

-

The 3-Bromo Conflict: Since both

and-

Electron-rich phosphines (e.g.,

): Favor insertion into -

Harder ligands (e.g.,

): Often favor

-

Part 3: Degradation & Decision Logic (Visualization)

The following diagram illustrates the degradation pathways and the decision logic for handling 3-bromophenyl triflate.

Caption: Mechanistic bifurcation of 3-bromophenyl triflate. Red paths indicate degradation (hydrolysis); Green paths indicate productive cross-coupling.

Part 4: Handling & Storage Protocols

To ensure scientific integrity and reproducibility, the following protocols must be strictly adhered to.

Storage Protocol (The "Cold-Dry" Standard)

-

Container: Amber glass vial with a Teflon-lined screw cap or crimp seal.

-

Atmosphere: Argon or Nitrogen blanket.[7] (Triflates are not pyrophoric but are hygroscopic over long periods).

-

Temperature: Refrigerate at 2–8°C.

-

Why? Lowering kinetic energy reduces the rate of adventitious hydrolysis by trace moisture.

-

-

Self-Validating Check: Before use, inspect the liquid.

-

Pass: Clear, colorless to pale yellow oil.

-

Fail: Dark brown/black oil or presence of solids (indicates decomposition to phenol/acid).

-

Experimental Workflow: Synthesis & Purification

A standard, self-validating protocol for synthesizing 3-bromophenyl triflate from 3-bromophenol.

Reagents:

-

3-Bromophenol (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (

, 1.1 equiv) -

Pyridine (2.0 equiv) or

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask. Cool to 0°C (Ice bath).

-

Dissolution: Dissolve 3-bromophenol and pyridine in DCM.

-

Addition: Add

dropwise over 20 minutes.-

Control Point: Exotherm control.[7] Maintain internal temp < 5°C to prevent colored impurity formation.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Pour into ice-cold 1M HCl.

-

Workup: Wash organic layer with water, then brine. Dry over

. -

Purification: Flash Chromatography (

, 5% EtOAc/Hexanes).-

Note: The product moves near the solvent front (high

) due to low polarity.

-

Part 5: Quality Control & Analysis

Verify the integrity of the reagent using these analytical markers.

| Method | Diagnostic Signal | Interpretation |

| Pure Triflate. Sharp singlet indicates intact | ||

| Impurity. Indicates free Triflic Acid (HOTf) or salt (hydrolysis product). | ||

| Aromatic region (7.0–7.6 ppm) | Shifts distinct from 3-bromophenol.[10] Phenolic | |

| TLC | High | Product is much less polar than starting phenol. |

References

-

Synthesis of Aryl Triflates via Microwave He

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Palladium-Catalyzed Cross-Coupling of Aryl Trifl

-

Triflate Stability and Reactivity Data (General Aryl Trifl

- Source: Wikipedia / Chemical D

-

URL:[Link]

-

Safety Data Sheet: 3-Bromophenyl trifluoromethanesulfon

- Source: AK Scientific / PubChem

-

URL:[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. emerypharma.com [emerypharma.com]

- 4. researchgate.net [researchgate.net]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Bromine trifluoride - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. rsc.org [rsc.org]

- 11. Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics [organic-chemistry.org]

Commercial suppliers and price of 3-bromophenyl trifluoromethanesulfonate

Commercial Availability and Technical Guide: 3-Bromophenyl Trifluoromethanesulfonate

Part 1: Executive Summary

3-Bromophenyl trifluoromethanesulfonate (CAS: 66107-31-1*) is a high-value, bifunctional electrophile critical in medicinal chemistry and materials science. Its structural uniqueness lies in the presence of two distinct leaving groups—a bromide (-Br) and a triflate (-OTf)—on a meta-substituted benzene ring. This duality allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex polysubstituted arenes.

Commercially, this reagent is classified as a "Make-or-Buy" decision point . While available from specialized catalog suppliers, its high cost per gram often drives research groups to synthesize it in-house from the inexpensive precursor, 3-bromophenol. This guide provides a comprehensive analysis of procurement options, a validated synthesis protocol, and a technical framework for exploiting its chemoselectivity.

Note on CAS Registry: The primary commercial CAS for 3-bromophenyl trifluoromethanesulfonate is 66107-31-1 . The identifier "66107-99-9" provided in some queries does not correspond to a standard commercial entry and may be a typographical error or a specific internal batch code. All technical data in this guide references the standard isomer (CAS 66107-31-1).

Part 2: Technical Specifications & Reactivity Profile

| Parameter | Specification |

| Chemical Name | 3-Bromophenyl trifluoromethanesulfonate |

| Synonyms | 3-Bromophenyl triflate; Trifluoromethanesulfonic acid 3-bromophenyl ester |

| CAS Number | 66107-31-1 |

| Molecular Formula | C₇H₄BrF₃O₃S |

| Molecular Weight | 305.07 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~90–95 °C at 1 mmHg (estimated) |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen).[1][2] Moisture Sensitive. |

| Reactivity Class | Bifunctional Electrophile (Ar-OTf vs. Ar-Br) |

Chemoselectivity Insight

The core utility of this molecule is the differential reactivity of the C-Br and C-OTf bonds.[3] Under standard Palladium(0) catalysis (e.g., Pd(PPh₃)₄), the rate of oxidative addition typically follows the order: I > Br > OTf >> Cl .[3]

-

Standard Conditions: The C-Br bond reacts first.

-

Ligand-Controlled Conditions: The C-OTf bond can be selectively activated using specific ligand systems (e.g., bulky phosphines or N-heterocyclic carbenes) or by employing additives like LiCl, which can accelerate triflate coupling in Stille reactions.

Part 3: Procurement Analysis (Buy)

For small-scale discovery (mg to 5g), purchasing is time-efficient. For process scale (>100g), in-house synthesis is strongly recommended due to the high markup on the triflate functionality.

Supplier Landscape & Estimated Pricing

| Supplier Category | Key Vendors | Pack Size | Est. Price (USD) | Lead Time |

| Catalog Aggregators | Fluorochem, Apollo Scientific, Combi-Blocks | 1g – 5g | $45 – $85 / g | 1–2 Weeks |

| Global Distributors | Sigma-Aldrich (Merck), TCI, Alfa Aesar | 1g – 25g | $120 – $250 / g | In Stock (varies) |

| Bulk/Custom | Enamine, WuXi AppTec, SynQuest | >100g | Inquire | 4–6 Weeks |

Procurement Recommendation:

-

R&D Screening: Purchase 1g–5g packs from aggregators like Fluorochem or Apollo Scientific for the best balance of speed and cost.

-

Scale-Up: If >10g is required, switch to the synthesis protocol below. The cost of raw materials (3-bromophenol + Tf₂O) is approximately

5 per gram , representing a ~90% cost saving over commercial sources.

Part 4: Validated Synthesis Protocol (Make)

Objective: Synthesis of 3-Bromophenyl triflate on a 10g scale. Reaction Type: Nucleophilic Substitution (Sulfonylation).

Reagents:

-

3-Bromophenol (SM): 17.3 g (100 mmol)

-

Trifluoromethanesulfonic anhydride (Tf₂O): 31.0 g (18.5 mL, 110 mmol, 1.1 equiv) [Handle with extreme care - Corrosive/Fuming]

-

Pyridine: 15.8 g (16.2 mL, 200 mmol, 2.0 equiv)

-

Dichloromethane (DCM): 200 mL (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solvation: Add 3-Bromophenol (100 mmol) and Pyridine (200 mmol) to the flask. Dissolve in DCM (150 mL) and cool the mixture to 0 °C using an ice/water bath.

-

Addition: Dilute Tf₂O (110 mmol) in DCM (50 mL) within the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature <5 °C.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (lower R_f) should disappear, replaced by the triflate (high R_f).

-

Work-up:

-

Quench with water (100 mL).

-

Separate the organic layer.

-

Wash organics sequentially with: 1M HCl (2 x 50 mL) to remove pyridine, Sat. NaHCO₃ (50 mL), and Brine (50 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is often >95% pure. For higher purity, perform a rapid filtration through a silica plug eluting with 5% EtOAc/Hexane or distill under high vacuum (approx. 90 °C @ 1 mmHg).

-

Yield: Expect 27–29 g (90–95%).

Part 5: Application Workflow & Chemoselectivity

The following diagram illustrates the strategic divergence possible with 3-bromophenyl triflate. By selecting the appropriate catalyst system, researchers can direct the coupling to either the bromide or the triflate site.

Figure 1: Chemoselective divergence in cross-coupling reactions of 3-bromophenyl triflate.

Key Mechanistic Notes:

-

Path A (Standard): Under typical Suzuki conditions (Pd(PPh₃)₄, Toluene/Water), the oxidative addition to the C-Br bond is faster. This preserves the triflate group for a second reaction, effectively using the triflate as a "masked" coupling partner.

-

Path B (Inverted): To couple the triflate first, use PdCl₂(dppf) or Pd₂(dba)₃ with bulky electron-rich phosphines. The addition of LiCl (3 equiv) in DMF is a classic method to activate the triflate over the bromide in Stille couplings.

Part 6: Safety & Handling

-

Corrosivity: Trifluoromethanesulfonic anhydride (used in synthesis) is violently corrosive and reacts explosively with water. Always use a fume hood and proper PPE (face shield, chemically resistant gloves).

-

Stability: The isolated triflate is stable at room temperature for short periods but should be stored at 2–8 °C to prevent slow hydrolysis.

-

Toxicity: Like many alkylating agents and aryl halides, treat as a potential mutagen and skin irritant.

References

-

Synthesis of Aryl Triflates: Ritter, T., et al. "Practical and robust synthesis of aryl triflates." Journal of the American Chemical Society, 2009.

-

Chemoselectivity (Br vs OTf): Echavarren, A. M., & Stille, J. K.[3] "Palladium-catalyzed coupling of aryl triflates with organostannanes." Journal of the American Chemical Society, 1987.

-

Commercial Data: "3-Bromophenyl trifluoromethanesulfonate Product Page." ChemicalBook/Apollo Scientific, 2024.

-

General Reactivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002.

Sources

3-Bromophenyl Triflate: Solubility, Stability, and Operational Protocols

[1]

Executive Summary

3-Bromophenyl trifluoromethanesulfonate (CAS: 66107-31-1), commonly referred to as 3-bromophenyl triflate, is a critical electrophile in organometallic cross-coupling chemistry.[1] Its bifunctional nature—possessing both a reactive triflate leaving group and a bromo substituent—allows for sequential, chemoselective functionalization.

This guide addresses a common operational gap: while reaction outcomes are well-documented, the physicochemical behavior of the starting material itself is often overlooked.[1] Understanding the solubility landscape and hydrolytic instability of 3-bromophenyl triflate is prerequisite to avoiding "silent failures" where reagent decomposition occurs prior to catalysis.[1]

Physicochemical Profile

To predict solubility behavior, one must analyze the molecular properties driving solvent interaction.[1]

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₇H₄BrF₃O₃S | Moderate molecular weight (305.07 g/mol ).[1] |

| Physical State | Colorless to pale yellow liquid (at RT) | Miscible with most organic solvents; no lattice energy barrier to overcome.[1] |

| Polarity | Moderate (Dipolar aprotic character) | Highly soluble in polar aprotic and chlorinated solvents.[1] |

| Lipophilicity (LogP) | ~3.7 (Predicted) | High affinity for non-polar aromatics; immiscible with water.[1] |

| Density | ~1.79 g/mL (Analogous to 4-isomer) | Significantly denser than common solvents; requires vigorous mixing to ensure homogeneity in static solutions.[1] |

Solubility Landscape

3-Bromophenyl triflate exhibits a broad solubility profile in organic media. However, "solubility" in this context is inextricably linked to "stability." The triflate group is a "super-leaving group," making the compound susceptible to nucleophilic attack (hydrolysis) in wet solvents.[1]

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for stock solution preparation and transfer.[1] Low boiling points limit use in high-temp couplings.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Excellent | Preferred for Suzuki/Buchwald couplings.[1] Critical: Must be anhydrous; ethers are hygroscopic. |

| Aromatics | Toluene, Xylene | Good | Standard for high-temperature (>80°C) cross-couplings.[1] Excellent stability profile due to low water uptake.[1] |

| Polar Aprotic | DMF, DMAc, NMP, Acetonitrile | Good | Soluble, but risky.[1] These solvents are nucleophilic or hygroscopic, accelerating hydrolysis if not strictly anhydrous.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | AVOID. Solvolysis (alcoholysis) will occur, converting the triflate to an ether, destroying the reagent.[1] |

| Alkanes | Hexanes, Pentane | Poor/Moderate | Not recommended for stock solutions. May form biphasic mixtures at high concentrations. |

The "Wet Solvent" Trap

A common failure mode in the lab is the use of "technical grade" solvents for solubilizing triflates.

-

Mechanism: Water acts as a nucleophile, attacking the sulfur center or the aromatic carbon (depending on pH), liberating triflic acid (TfOH) and 3-bromophenol.[1]

-

Consequence: TfOH is a superacid catalyst that can decompose other sensitive reagents (e.g., boronic acids, phosphine ligands) in the mixture.[1]

-

Rule: Always use anhydrous solvents (water content <50 ppm) for storage or reaction preparation.[1]

Operational Stability & Handling Workflow

The following diagram illustrates the decision logic for solvent selection and handling to preserve reagent integrity.

Figure 1: Decision matrix for solvent selection and handling of 3-Bromophenyl triflate to prevent hydrolytic decomposition.

Experimental Protocol: Self-Validating Solubilization

This protocol is designed to validate the quality of the triflate during the solubilization step, ensuring no decomposed material enters the expensive catalytic cycle.

Reagents & Equipment

-

Solvent: Anhydrous Toluene (Sigma-Aldrich Sure/Seal™ or equivalent).[1]

-

Vessel: Oven-dried 20 mL scintillation vial with PTFE-lined cap.

-

Validation: TLC Plate (Silica gel 60 F254) + UV Lamp (254 nm).[1]

Step-by-Step Methodology

-

Inert Environment: Purge the vial with Nitrogen or Argon. Triflates are hygroscopic; minimizing air exposure is critical.

-

Weighing: Weigh 1.0 mmol (approx. 305 mg) of 3-bromophenyl triflate directly into the vial.

-

Solvent Addition: Add 2.0 mL of anhydrous Toluene (0.5 M concentration).

-

Dissolution: Swirl gently. The liquid should dissolve instantly without heating.

-

Visual Check: If the solution appears cloudy or a second layer forms at the bottom, STOP . This indicates significant water contamination or hydrolysis (formation of phenolic salts).[1]

-

-

TLC Validation (The "Self-Check"):

Application: Cross-Coupling Solvent Strategy

When using 3-bromophenyl triflate in catalysis (e.g., Suzuki-Miyaura), the solvent choice dictates the reaction pathway.[1]

-

Non-Polar (Toluene): Favors the use of bulky phosphine ligands (e.g., BINAP, XPhos) and minimizes hydrodehalogenation side products.[1]

-

Polar (DMF/Dioxane): Often required for solubility of the boronic acid partner.[1] In these cases, a co-solvent system (e.g., Toluene/DMF 4:[1]1) is recommended to balance the stability of the triflate with the solubility of the nucleophile.[1]

Troubleshooting & Storage

-

Color Change: Pure 3-bromophenyl triflate is colorless/pale yellow. A darkening to orange/brown indicates decomposition (formation of bromine/triflic acid species).[1] Distill under reduced pressure to purify if necessary.

-

Storage: Store at -20°C under inert atmosphere. Cap seals must be wrapped in Parafilm to prevent moisture ingress.

References

-

Chemical Identity & Properties: 3-Bromophenyl trifluoromethanesulfonate (CAS 66107-31-1).[1][2][3][4][5][6] ChemicalBook. Retrieved from .[1]

-

Reaction Application (Buchwald-Hartwig): Buchwald-Hartwig Amination Protocols. BenchChem Application Notes. Retrieved from .[1]

-

General Triflate Reactivity: Triflate - Applications and Stability. Wikipedia. Retrieved from .[1]

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on solvent effects in Suzuki coupling).

Sources

- 1. PubChemLite - N-(3-bromophenyl)-3-(trifluoromethyl)benzamide (C14H9BrF3NO) [pubchemlite.lcsb.uni.lu]

- 2. 66107-31-1 CAS Manufactory [m.chemicalbook.com]

- 3. 66107-31-1 CAS Manufactory [m.chemicalbook.com]

- 4. 3-Bromophenyl trifluoromethanesulphonate | CymitQuimica [cymitquimica.com]

- 5. 3-Bromophenyl trifluoromethanesulphonate | CymitQuimica [cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Mastering Chemoselectivity: A Guide to the Suzuki-Miyaura Coupling of 3-Bromophenyl Triflate

For researchers, medicinal chemists, and professionals in drug development, the ability to selectively functionalize a molecule with multiple reactive sites is a cornerstone of efficient and elegant synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the arena of C-C bond formation, valued for its functional group tolerance and reliability.[1][2] This guide delves into a nuanced application of this powerful reaction: the chemoselective coupling of 3-bromophenyl triflate. This substrate, possessing two distinct electrophilic sites—a C(sp²)–Br bond and a C(sp²)–OTf (triflate) bond—presents a classic challenge and a synthetic opportunity. Mastering this selectivity allows for the sequential and controlled introduction of different aryl or vinyl groups, a highly desirable strategy in the synthesis of complex molecules and pharmaceutical intermediates.[3]

This application note provides an in-depth exploration of the mechanistic principles governing this selectivity, field-tested protocols for achieving predictable outcomes, and expert insights to troubleshoot and optimize this powerful transformation.

The Mechanistic Dichotomy: C–Br vs. C–OTf Reactivity

The crux of chemoselectivity in the Suzuki-Miyaura coupling of 3-bromophenyl triflate lies in the initial, often rate-determining, oxidative addition step.[4] In this step, the palladium(0) catalyst inserts into either the C–Br or the C–OTf bond. The relative reactivity of these two groups is not absolute and can be judiciously controlled by the choice of the palladium catalyst's supporting ligands and the reaction conditions.[5][6]

Generally, the order of reactivity for oxidative addition is C–I > C–OTf > C–Br >> C–Cl.[7] However, this order can be perturbed and even inverted. The choice of phosphine ligands, in particular, plays a pivotal role.

-

Sterically Bulky, Electron-Rich Ligands: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) tend to favor the formation of a monoligated, 12-electron palladium species (L₁Pd⁰). This less sterically hindered and more reactive species often preferentially undergoes oxidative addition into the stronger but more accessible C–Cl or C–Br bond over the C–OTf bond.[8]

-

Less Bulky Ligands: Ligands like tricyclohexylphosphine (PCy₃) or chelating diphosphines can favor the formation of a bisligated, 14-electron palladium species (L₂Pd⁰). This more sterically encumbered complex often exhibits a preference for the C–OTf bond.[8]

The solvent can also influence the ligation state of the palladium complex and thus the selectivity. Polar solvents may favor different catalyst species compared to non-polar solvents, altering the reaction outcome.[9]

Visualizing the Catalytic Pathways

The diagrams below illustrate the general catalytic cycle of the Suzuki-Miyaura reaction and the competing oxidative addition pathways for 3-bromophenyl triflate, which is the selectivity-determining step.

Experimental Protocols

Herein, we provide two distinct, field-proven protocols to achieve chemoselective Suzuki-Miyaura coupling on 3-bromophenyl triflate, targeting either the C–Br or the C–OTf bond.

Protocol 1: Selective Coupling at the C–Br Bond

This protocol is designed to favor the reaction at the aryl bromide, leaving the triflate group intact for subsequent transformations. The choice of a bulky, electron-rich phosphine ligand is key. [10][11] Materials:

-

3-Bromophenyl triflate

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%) or a solution in an organic solvent

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous, degassed toluene or 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromophenyl triflate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

-

Catalyst Preparation: In a separate small, dry vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 equiv) and P(t-Bu)₃ (0.04 equiv) in a small amount of the reaction solvent. Allow this pre-catalyst mixture to stir for 10-15 minutes.

-

Reaction Initiation: Add the anhydrous, degassed solvent to the Schlenk flask containing the solids. Stir the suspension for 5 minutes. Then, using a syringe, transfer the pre-formed catalyst solution to the reaction flask.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromophenyl triflate is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylphenyl triflate.

Protocol 2: Selective Coupling at the C–OTf Bond (Ligand-Free Conditions)

Recent studies have shown that under "ligand-free" conditions, particularly in polar aprotic solvents, a reversal of selectivity can be achieved, favoring the C–OTf bond. [9][12]This is a synthetically valuable alternative to traditional ligand-controlled methods.

Materials:

-

3-Bromophenyl triflate

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) chloride (PdCl₂) (3 mol%)

-

Potassium fluoride (KF) (3.0 equiv)

-

Anhydrous, degassed dimethyl sulfoxide (DMSO)

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Step-by-Step Methodology:

-

Reaction Setup: In a dry reaction vial or flask, combine 3-bromophenyl triflate (1.0 equiv), the arylboronic acid (1.5 equiv), PdCl₂ (0.03 equiv), and KF (3.0 equiv).

-

Solvent Addition: Add anhydrous, degassed DMSO to the vial.

-

Reaction Conditions: Stir the reaction mixture at room temperature (or with gentle heating to 30-40 °C if the reaction is sluggish) under an inert atmosphere.

-

Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the product by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with a large volume of water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to isolate the 3-aryl-1-bromobenzene product.

Data Summary: Conditions and Expected Outcomes

The following table summarizes the key parameters and expected outcomes for the two protocols. Yields are indicative and may vary based on the specific arylboronic acid used and the optimization of reaction conditions.

| Parameter | Protocol 1 (C–Br Selective) | Protocol 2 (C–OTf Selective) |

| Target Product | 3-Arylphenyl triflate | 3-Aryl-1-bromobenzene |

| Palladium Source | Pd(OAc)₂ | PdCl₂ |

| Ligand | P(t-Bu)₃ | None |

| Base | K₃PO₄ | KF |

| Solvent | Toluene or 1,4-Dioxane | DMSO |

| Temperature | 80–100 °C | Room Temperature to 40 °C |

| Typical Selectivity | >95% for C–Br coupling | >95% for C–OTf coupling |

| Potential Byproducts | Di-coupled product, homocoupling of boronic acid | Di-coupled product, protodeboronation |

Expertise & Experience: Troubleshooting and Self-Validation

Trustworthiness Through Validation: The success of a chemoselective reaction is not just about the yield of the desired product, but the absence or minimization of the undesired isomer and other byproducts.

-

Confirming Selectivity: The most reliable method for confirming the chemoselectivity is through ¹H and ¹³C NMR spectroscopy of the crude reaction mixture before purification. The distinct chemical shifts of the protons and carbons adjacent to the remaining functional group (Br or OTf) will provide a clear indication of the major product. For more complex mixtures, LC-MS can be used to identify all products formed.

-

Common Pitfalls and Solutions:

-

Low Conversion: If the reaction stalls, ensure that the catalyst has not deactivated. Using a fresh batch of palladium precursor and ensuring strictly anaerobic conditions are crucial. [13]The quality and stoichiometry of the base are also critical; ensure it is finely powdered and anhydrous. [13] * Formation of Both Isomers (Poor Selectivity): This indicates that the chosen conditions are not sufficiently differentiating between the two reactive sites. For C–Br selectivity (Protocol 1), increasing the steric bulk of the ligand or lowering the reaction temperature may improve the outcome. For C–OTf selectivity (Protocol 2), ensure that no contaminating phosphines are present and that the solvent is of high purity.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, often exacerbated by the presence of water or prolonged reaction times at elevated temperatures. Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help compensate for this. [13] * Homocoupling of Boronic Acid: This side reaction is often a result of oxygen in the reaction mixture. Thoroughly degassing all solvents and maintaining a positive pressure of an inert gas is essential to minimize this. [13]

-

Conclusion

The chemoselective Suzuki-Miyaura coupling of 3-bromophenyl triflate is a testament to the fine control that can be exerted over modern catalytic processes. By understanding the mechanistic underpinnings of oxidative addition and carefully selecting the ligand and solvent system, researchers can selectively functionalize either the C–Br or C–OTf bond with high fidelity. This capability is invaluable in the pharmaceutical and materials science fields, enabling the efficient and strategic construction of complex molecular architectures. The protocols and insights provided herein serve as a robust starting point for scientists looking to harness the full potential of this versatile reaction.

References

-

Taylor & Francis. (2006). One‐Pot Synthetic Procedure for2,2′‐Disubstituted Biaryls via the Suzuki Coupling Reaction of Aryl Triflates in a Biphasic Solvent System. Retrieved from [Link]

-

Neufeldt, S. R., et al. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. ChemRxiv. Retrieved from [Link]

-

PMC. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative examples of the ligand‐free Suzuki coupling of bromoaryl.... Retrieved from [Link]

-

General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (n.d.). Retrieved from [Link]

-

PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

-

White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. Retrieved from [Link]

-

Semantic Scholar. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

-

ResearchGate. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of approved drugs where Suzuki–Miyaura coupling is employed to.... Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

-

PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

-

InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). Retrieved from [Link]

-

PubMed. (2025). Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]

-

Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

-

JOCPR. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

-

PMC. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]

-

PMC. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Retrieved from [Link]

-

ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

-

PMC. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Retrieved from [Link]

-

IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]

-

SciSpace. (2017). (PDF) Chemoselective Suzuki–Miyaura Cross‑Coupling via Kinetic Transmetallation (2017) | James W. B. Fyfe | 56 Citations. Retrieved from [Link]

-

ResearchGate. (n.d.). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

-

Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Retrieved from [Link]

-

PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]

- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Note: Protocol for the Synthesis of 3-Bromophenyl Triflate

Introduction & Mechanistic Rationale

3-Bromophenyl trifluoromethanesulfonate (commonly known as 3-bromophenyl triflate) is a highly versatile bifunctional electrophile. It is widely utilized by drug development professionals and synthetic chemists as a critical building block in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings 1. The triflate group (–OTf) serves as an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, which effectively stabilizes the expelled sulfonate anion.

The synthesis relies on the

-

Nucleophilic Catalyst: It reacts rapidly with the highly electrophilic Tf₂O to form an N-triflylpyridinium intermediate. This intermediate is a milder, yet highly effective, triflyl transfer agent compared to the bare anhydride.

-

Acid Scavenger: It neutralizes the stoichiometric equivalent of triflic acid (HOTf) generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed degradation of the substrate 3.

Reaction Pathway & Workflow Visualization

Synthesis workflow and workup sequence for 3-bromophenyl triflate.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 30.0 mmol scale synthesis, optimized for high yield and minimal byproduct formation 1.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Bromophenol | 173.01 | 1.0 | 5.19 g (30.0 mmol) | Starting Material |

| Triflic Anhydride (Tf₂O) | 282.14 | 1.2 | 6.06 mL (36.0 mmol) | Electrophile / Sulfonating Agent |

| Pyridine (Anhydrous) | 79.10 | 1.2 | 2.90 mL (36.0 mmol) | Base / Nucleophilic Catalyst |

| Dichloromethane (DCM) | 84.93 | - | 50.0 mL | Aprotic Solvent |

| Sat. aq. CuSO₄ | - | - | 2 × 50 mL | Workup Reagent |

| Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying Agent |

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation

-

Apparatus Setup: Oven-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask thoroughly with inert gas (Nitrogen or Argon) to ensure a moisture-free environment. Causality: Tf₂O is highly sensitive to moisture and readily hydrolyzes into triflic acid, which lowers the effective equivalents of the electrophile and reduces yield.

-

Substrate Dissolution: Add 3-bromophenol (5.19 g, 30.0 mmol) to the flask, followed by anhydrous DCM (50 mL). Stir until fully dissolved.

-

Base Addition: Inject anhydrous pyridine (2.90 mL, 36.0 mmol) into the stirring solution.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C to +5 °C. Causality: The subsequent reaction with Tf₂O is highly exothermic. Pre-cooling prevents localized heating that can lead to the decomposition of the anhydride and the formation of dark, polymeric byproducts 3.

Phase 2: Electrophilic Addition

-

Tf₂O Addition: Using a dry, gas-tight syringe, add trifluoromethanesulfonic anhydride (6.06 mL, 36.0 mmol) dropwise over a period of 5 to 10 minutes.

-

Observation: The solution will typically turn yellow to reddish-brown, and a precipitate (pyridinium triflate salts) may begin to form. Causality: Dropwise addition ensures the exotherm is managed and maintains a steady concentration of the active N-triflylpyridinium intermediate 2.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 hours under an inert atmosphere.

Phase 3: Workup and Purification

-

Silica Plug Filtration: Dilute the crude reaction mixture with a small amount of hexane and pass it through a short plug of silica gel (approx. 50 g), eluting with 200 mL of a 1:1 mixture of Hexane:CH₂Cl₂. Causality: This rapid filtration immediately removes highly polar pyridinium salts and baseline tar impurities before aqueous workup 1.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in 100 mL of Diethyl Ether (Et₂O).

-

Copper Sulfate Wash: Transfer the organic layer to a separatory funnel and wash twice with saturated aqueous CuSO₄ (50 mL each). Causality: Pyridine is notoriously difficult to remove via simple evaporation. The Cu²⁺ ions coordinate with residual pyridine to form a highly water-soluble complex (

), extracting it into the aqueous phase without the need for strong acids (like HCl) that could risk hydrolyzing the newly formed triflate. -

Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine, 50 mL), separate, and dry over anhydrous MgSO₄.

-

Final Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude material can be further purified via Kugelrohr distillation or flash column chromatography to afford 3-bromophenyl triflate as a colorless oil (approx. 7.54 g, 82% yield). Store the final product in a desiccator under nitrogen gas to prevent long-term hydrolytic degradation.

References

- Finke, A. D., et al. (2006). Supporting Information: Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature. Journal of the American Chemical Society.

- University of Southampton Research Repository. (2019). Multi-Component Synthesis using Zirconium. PhD Thesis.

- McWilliams, J. C., et al. (2002). Preparation of n-Butyl 4-Chlorophenyl Sulfide. Organic Syntheses, 79, 43.

Sources

Application Note: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromophenyl Triflate

Executive Summary

This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 3-bromophenyl triflate (CAS: 66107-31-1). This substrate presents a classic "electrophile discrimination" challenge, possessing two distinct reactive sites: the aryl bromide (C–Br) and the aryl triflate (C–OTf).

Contrary to standard oxidative addition trends (where C–Br often reacts faster than C–OTf), this guide demonstrates that ligand selection is the primary determinant of selectivity. We provide two distinct workflows:

-

C–OTf Selective Amination: Utilizing bidentate phosphines (e.g., BINAP, dppp) to aminate the triflate while preserving the bromide.

-

C–Br Selective Amination: Utilizing bulky monophosphines (e.g., P(t-Bu)₃) to aminate the bromide while preserving the triflate.

Introduction & Mechanistic Insight

The Chemoselectivity Paradox

In Palladium(0)-catalyzed cross-couplings, the rate of oxidative addition typically follows the bond dissociation energy order: Ar–I > Ar–OTf ≈ Ar–Br > Ar–Cl. However, 3-bromophenyl triflate exhibits a phenomenon known as the "Suzuki-Miyaura Anomaly" (and by extension, the Buchwald-Hartwig anomaly).

-

The "Triflate-First" Pathway: When using chelating ligands (like dppp or BINAP), the palladium center preferentially inserts into the C–OTf bond. This is often attributed to the cationic nature of the intermediate or specific orbital overlaps favored by the bite angle of the ligand.

-

The "Bromide-First" Pathway: When using bulky, electron-rich monophosphines (like P(t-Bu)₃ or specific Buchwald biaryl ligands), the catalyst follows the classical oxidative addition preference, inserting into the C–Br bond.

This orthogonality allows 3-bromophenyl triflate to serve as a linchpin for iterative functionalization, enabling the synthesis of non-symmetric 1,3-diaminobenzenes or amino-biaryls.

Substrate Properties

| Property | Value | Note |

| Substrate | 3-Bromophenyl triflate | Electrophile |

| MW | 305.07 g/mol | |

| Stability | Moisture Sensitive | Triflates can hydrolyze to phenols under basic aqueous conditions. |

| Storage | 2–8°C, Inert Atmosphere | Store in desiccator/glovebox. |

Strategic Decision Tree

The following diagram illustrates the ligand-dependent divergence in reaction pathways.

Figure 1: Ligand-controlled divergence allows selective functionalization of either the triflate or bromide site.

Experimental Protocols

General Safety & Handling

-

Triflate Stability: The triflate group is a "super-leaving group." While stable in organic solvents, it is prone to S–O bond cleavage (hydrolysis) in the presence of strong hydroxide bases or moisture, regenerating the phenol. Strict anhydrous conditions are required.

-

Base Selection: Avoid strong nucleophilic bases like NaOH or KOH. Use Cs₂CO₃ (weak base, good for functional group tolerance) or NaOtBu (strong base, but sterically hindered) depending on the amine partner.

Protocol A: C–OTf Selective Amination (Triflate Displacement)

Targeting the triflate while leaving the bromide intact for future coupling.

Reagents:

-

Pd source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)

-

Ligand: BINAP (racemic or chiral) or dppp (1,3-bis(diphenylphosphino)propane). Ratio Pd:Ligand = 1:1.2

-

Base: Cs₂CO₃ (1.4 equiv) - Preferred to prevent triflate hydrolysis.

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step:

-

Catalyst Pre-formation: In a glovebox or flame-dried Schlenk tube, combine Pd₂(dba)₃ (18 mg, 0.02 mmol) and BINAP (28 mg, 0.045 mmol) in 2 mL of anhydrous toluene. Stir at RT for 15 mins until the solution turns a deep orange/red (active L₂Pd(0) species).

-

Substrate Addition: Add 3-bromophenyl triflate (305 mg, 1.0 mmol) and the amine coupling partner (1.2 mmol).

-

Base Addition: Add Cs₂CO₃ (456 mg, 1.4 mmol).

-

Reaction: Seal the vessel. Heat to 80–100°C for 12–16 hours.

-

Note: Monitoring by GC-MS or LC-MS is critical. Look for the disappearance of the triflate (M+) and appearance of the Br-containing amine.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C–Br Selective Amination (Bromide Displacement)

Targeting the bromide while leaving the triflate intact.

Reagents:

-

Pd source: Pd₂(dba)₃ (1–2 mol%)

-

Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or JohnPhos .

-

Base: NaOtBu (1.2 equiv) or K₃PO₄ (if triflate hydrolysis is observed).

-

Solvent: Toluene.[1]

Step-by-Step:

-

Setup: Under inert atmosphere (N₂/Ar), charge the reaction vessel with Pd₂(dba)₃ (1 mol%) and P(t-Bu)₃ (HBF₄ salt + equivalent base, or 1 M solution in toluene, 2 mol%).

-

Add Reactants: Add 3-bromophenyl triflate (1.0 mmol), amine (1.1 mmol), and NaOtBu (1.2 mmol).

-

Reaction: Stir at RT to 60°C .

-

Expert Tip: The bulky monophosphine system is highly active. C–Br insertion often occurs at lower temperatures than C–OTf insertion with chelating ligands. Keep temperature low (start at RT) to maximize selectivity.

-

-

Monitoring: Stop reaction immediately upon consumption of starting material to prevent "over-reaction" (double amination).

Data & Troubleshooting

Ligand Screening Data (Representative)

The following table summarizes the expected outcomes based on literature precedents for bromo-triflate systems (e.g., Chem. Commun. 2007, JACS 2009).

| Entry | Ligand Type | Catalyst System | Major Product | Selectivity (approx.) |

| 1 | Bidentate | Pd(OAc)₂ / dppp | C–OTf Amination | >95 : 5 |

| 2 | Bidentate | Pd₂(dba)₃ / BINAP | C–OTf Amination | >90 : 10 |

| 3 | Bulky Mono | Pd₂(dba)₃ / P(t-Bu)₃ | C–Br Amination | >90 : 10 |

| 4 | Standard | Pd(PPh₃)₄ | Mixture / Unselective | 60 : 40 |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Phenol Formation | Hydrolysis of Triflate | Ensure solvent is anhydrous (<50 ppm H₂O). Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄. |

| Low Selectivity | Temperature too high | Lower reaction temperature. The activation energy difference between C-Br and C-OTf insertion is small; heat blurs the distinction. |

| Catalyst Death | "Palladium Black" formation | Inadequate ligand stabilization. Ensure Ligand:Pd ratio is at least 1.2:1 (bidentate) or 2:1 (monodentate). |

| No Reaction | Oxidative Addition Stalled | 3-bromophenyl triflate is electron-deficient (deactivated for OxAdd). Increase catalyst loading to 5 mol% or use a more electron-rich ligand (e.g., Xantphos for OTf). |

References

-

Mechanistic Divergence in Pd-Coupling: Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.[2] Chemical Communications, 2007.

-

General Buchwald-Hartwig Methodology: Buchwald-Hartwig Cross Coupling Reaction.[3] Organic Chemistry Portal.[4]

-

Kinetic Studies on Amination: Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Chemistry - A European Journal, 2001.

-

Triflate Properties & Handling: Triflate - Applications and Stability. Wikipedia/Sigma-Aldrich Data.

-

Amination of Aryl Triflates: Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Hartwig Group.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Site-Selective Oxidative Addition of Pd(0) to 3-Bromophenyl Triflate: A Guide to Chemodivergent Cross-Coupling

Executive Summary & Strategic Importance

In the landscape of late-stage functionalization and complex Active Pharmaceutical Ingredient (API) synthesis, polyhalogenated or pseudo-halogenated arenes serve as critical linchpins. 3-Bromophenyl triflate (and its positional isomers) presents a classic chemodivergent challenge: it possesses two distinct electrophilic vectors—a carbon-bromide (C–Br) bond and a carbon-triflate (C–OTf) bond.

While thermodynamic bond dissociation energies might suggest a straightforward reactivity gradient, the oxidative addition of Palladium(0) is kinetically governed by the stereoelectronic profile of the ancillary ligands and the dielectric constant of the reaction medium[1]. By rationally selecting catalytic conditions, researchers can dictate the site of oxidative addition, enabling sequential, programmable cross-coupling without the need for intermediate protecting groups[2].

Mechanistic Framework: The Causality of Chemoselectivity

The divergence in site-selectivity arises from the fundamentally different transition states required to cleave a C–Br versus a C–OTf bond:

-

C–Br Activation (Concerted Pathway): The oxidative addition to the C–Br bond typically proceeds via a less polar, three-centered concerted transition state. This pathway is favored by bulky, electron-rich monodentate phosphines (e.g., PPh3, MeO-MOP). These ligands form highly reactive, monoligated Pd(0)L species that benefit from steric relief during the concerted insertion into the C–Br bond[3]. Furthermore, non-polar solvents (like toluene or 1,4-dioxane) energetically favor this less polar transition state[4].

-

C–OTf Activation (Nucleophilic Displacement Pathway): Conversely, the cleavage of the C–OTf bond proceeds via a highly polar, nucleophilic displacement-like transition state, characterized by significant charge separation. Bidentate phosphines with specific bite angles (e.g., dppp) enforce a rigid cis-coordination geometry on the Pd(0) center. This geometry sterically hinders the concerted C–Br approach while electronically stabilizing the polar transition state required to displace the anionic triflate group[3]. Polar solvents (e.g., DMF, THF) and additives like LiCl further stabilize this transition state, shifting selectivity entirely to the C–OTf bond[1].

Quantitative Selectivity Data: Ligand and Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting site-selectivity, establishing a predictable matrix for experimental design.

| Catalyst System | Ligand Type | Solvent | Additive | Dominant Pathway | Selectivity (C-Br : C-OTf) |

| Pd(PPh3)4 | Monodentate | 1,4-Dioxane (Reflux) | None | C–Br | > 95 : 5[2] |

| PdCl2(MeO-MOP)2 | Monodentate | THF (20 °C) | None | C–Br | > 99 : 1[3] |

| PdCl2(dppp) | Bidentate | THF (20 °C) | None | C–OTf | < 5 : 95[3] |

| PdCl2(PPh3)2 | Monodentate | DMF (24 °C) | LiCl (3 eq) | C–OTf | 15 : 85[1] |

Pathway Visualization

Chemodivergent pathways for Pd(0) oxidative addition to 3-bromophenyl triflate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that the researcher can analytically confirm the success of the chemoselective step before proceeding to subsequent functionalizations.

Protocol A: C–Br Selective Suzuki-Miyaura Coupling (Retention of Triflate)

Objective: Synthesize 3-biphenyl triflate, leaving the highly electrophilic C–OTf bond completely intact for downstream cross-coupling.

-

Causality of Solvent & Ligand Choice: Toluene, a non-polar solvent, suppresses the formation of polar transition states. Paired with a monodentate ligand like MeO-MOP (or standard PPh3), this energetically disfavors the nucleophilic displacement of the triflate group, funneling the reaction exclusively through the concerted C–Br oxidative addition pathway[3][4].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with PdCl2(MeO-MOP)2 (5 mol%), phenylboronic acid (1.1 equiv), and anhydrous K2CO3 (2.0 equiv).

-

Solvent Addition: Add 3-bromophenyl triflate (1.0 equiv) dissolved in anhydrous, rigorously degassed toluene to achieve a 0.2 M concentration.

-

Reaction: Seal the flask, remove it from the glovebox, and heat at 80 °C for 12 hours under vigorous stirring.

-

Self-Validation Checkpoint (19F NMR): Monitor the reaction by TLC. To confirm chemoselectivity, quench a 0.1 mL aliquot, extract with Et2O, and analyze via 19F NMR (referenced to CFCl3). Validation: The presence of a sharp singlet around -73 to -74 ppm confirms the triflate group remains structurally intact. Loss of this peak indicates undesired C–OTf activation.

-

Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: C–OTf Selective Kumada Coupling (Retention of Bromide)

Objective: Synthesize 3-bromobiphenyl, leaving the C–Br bond intact for subsequent Buchwald-Hartwig aminations or Suzuki couplings.

-

Causality of Ligand & Temperature: The bidentate ligand dppp enforces a cis-geometry on the Pd(0) center, electronically stabilizing the highly polar transition state required for C–OTf oxidative addition[3]. The Grignard reagent is added dropwise at 0 °C to suppress the uncatalyzed background nucleophilic attack of the Grignard on the triflate sulfur atom.

Step-by-Step Methodology:

-

Preparation: Under a strict argon atmosphere, dissolve PdCl2(dppp) (5 mol%) and 3-bromophenyl triflate (1.0 equiv) in anhydrous THF (0.2 M) within a flame-dried round-bottom flask.

-

Thermal Control: Cool the mixture to 0 °C using an ice-water bath and allow it to equilibrate for 10 minutes.

-

Nucleophile Addition: Dropwise, add a solution of phenylmagnesium bromide (1.1 equiv, 1.0 M in THF) over 15 minutes using a syringe pump.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint (GC-MS): Withdraw a 50 µL aliquot, quench with NH4Cl, extract with EtOAc, and inject into a GC-MS. Validation: The product mass spectrum must display the characteristic 1:1 isotopic doublet (M / M+2) indicative of the 79Br and 81Br isotopes. This isotopic signature is the definitive proof that the C–Br bond was preserved.

-

Workup: Quench the bulk reaction slowly with saturated aqueous NH4Cl. Extract the aqueous layer three times with EtOAc, dry the combined organic layers over anhydrous MgSO4, filter, and purify via silica gel chromatography.

References

1.[2] Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin. PMC. URL:[Link] 2.[1] Palladium-catalyzed coupling of aryl triflates with organostannanes. Journal of the American Chemical Society. URL:[Link] 3.[3] From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry (ACS Publications). URL:[Link] 4.[4] Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. URL:[Link]

Sources

Application Note: 3-Bromophenyl Triflate as a Chemoselective Bifunctional Linchpin in Diversity-Oriented Library Synthesis